2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 869072-26-4
VCID: VC11792596
InChI: InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3
Molecular Formula: C15H17N5O
Molecular Weight: 283.33 g/mol

2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol

CAS No.: 869072-26-4

Cat. No.: VC11792596

Molecular Formula: C15H17N5O

Molecular Weight: 283.33 g/mol

* For research use only. Not for human or veterinary use.

2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol - 869072-26-4

Specification

CAS No. 869072-26-4
Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
IUPAC Name 2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Standard InChI InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3
Standard InChI Key HIRMSIHHULQKSD-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, reflects its three-dimensional arrangement:

  • A 1-methylpyrazolo[3,4-d]pyrimidin-4-yl moiety serves as the heterocyclic base.

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attaches to the pyrimidine nitrogen via an amino linkage.

  • An ethanolamine side chain (HOCH2CH2\text{HOCH}_2\text{CH}_2) extends from the benzylamine nitrogen, introducing hydrophilicity.

The SMILES notation (CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3) and InChIKey (HIRMSIHHULQKSD-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database indexing.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}
Molecular Weight283.33 g/mol
CAS Number869072-26-4
LogP (Partition Coefficient)Estimated 1.58 (analog-based)
Topological Polar Surface Area63.83 Ų

Synthetic Routes and Methodological Considerations

Core Scaffold Construction

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, 4,6-dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine serves as a common precursor, undergoing nucleophilic substitution with amines or alcohols . In the case of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol, a plausible route involves:

  • Chlorine Displacement: Reacting 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with benzylamine to form 4-benzylamino-1-methylpyrazolo[3,4-d]pyrimidine.

  • Side Chain Introduction: Subsequent alkylation with 2-bromoethanol or coupling via reductive amination to install the ethanolamine moiety .

Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical to isolate the target compound .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR^1 \text{H NMR}: Peaks at δ 3.67 ppm (N-methyl group), δ 4.72 ppm (ethanolamine hydroxyl), and aromatic protons (δ 7.2–7.8 ppm) validate substituent integration .

  • Mass Spectrometry: A molecular ion peak at m/z 283.3 ([M+H]+^+) aligns with the theoretical molecular weight.

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro studies of analogous compounds reveal dose-dependent suppression of cancer cell viability. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides inhibit xenograft tumor growth in murine models at tolerated doses . Although specific data for this compound are unpublished, its structural similarity suggests potential efficacy in oncology research .

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Stability

Early-stage pyrazolo[3,4-d]pyrimidines often face rapid hepatic clearance due to oxidative metabolism of benzyl groups. Introducing polar substituents like ethanolamine mitigates this issue by reducing LogP and enhancing aqueous solubility . For instance, replacing a 4-benzylpiperidine with a 4-carboxamide group improved oral bioavailability in PKB inhibitors from <10% to >50% .

Toxicity and Selectivity

Kinase inhibitors must balance potency with selectivity to avoid off-target effects. The compound’s 1-methylpyrazolo[3,4-d]pyrimidine core confers selectivity over PKA (28-fold in CCT128930) . Further optimization could involve modifying the benzyl ring’s substituents to fine-tune affinity for oncogenic kinases.

Research Applications and Future Directions

Drug Discovery

This compound serves as a lead structure for developing:

  • Dual PI3K/mTOR Inhibitors: Targeting overlapping nodes in oncogenic signaling.

  • Selective Akt Inhibitors: For cancers with PTEN loss or PI3K mutations .

Chemical Biology Probes

Its ability to modulate kinase activity makes it a valuable tool for mapping signaling pathways and validating drug targets in cellular models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator